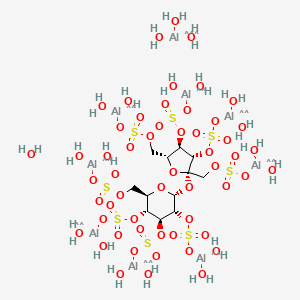

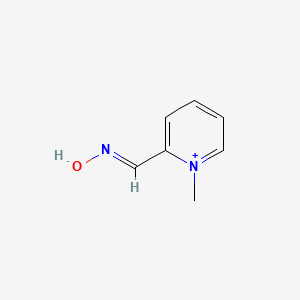

![molecular formula C20H37GdN5O10 B10761590 2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium](/img/structure/B10761590.png)

2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gadoversetamide is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visualization of internal structures, particularly the brain, spine, and liver . It is marketed under the trade name OptiMARK and is known for its paramagnetic properties, which make it effective in improving the contrast of MRI images .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gadoversetamide is synthesized through a series of chemical reactions involving gadolinium chloride and a chelating agent. The process typically involves the following steps:

Chelation Reaction: Gadolinium chloride is reacted with a chelating agent such as diethylenetriaminepentaacetic acid (DTPA) to form a gadolinium-DTPA complex.

Amidation Reaction: The gadolinium-DTPA complex is then reacted with a suitable amine, such as 2-methoxyethylamine, to form gadoversetamide.

Industrial Production Methods: In industrial settings, the production of gadoversetamide involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes:

Purification: The crude product is purified using techniques such as crystallization or chromatography to remove impurities.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for medical use.

Chemical Reactions Analysis

Types of Reactions: Gadoversetamide primarily undergoes complexation reactions due to its chelating nature. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

Chelation Reagents: Diethylenetriaminepentaacetic acid (DTPA), gadolinium chloride.

Amidation Reagents: 2-methoxyethylamine.

Major Products: The major product of the reactions involving gadoversetamide is the gadolinium-DTPA complex, which is further modified to form gadoversetamide .

Scientific Research Applications

Gadoversetamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a contrast agent in MRI to study the structure and function of various chemical compounds.

Biology: Helps in visualizing biological tissues and organs, aiding in the study of physiological and pathological processes.

Industry: Utilized in the development of new imaging techniques and contrast agents.

Mechanism of Action

Gadoversetamide works by shortening the T1 and T2 relaxation times of protons in tissues where it accumulates. When placed in a magnetic field, the gadolinium ion in gadoversetamide enhances the relaxation rates of nearby water protons, leading to increased signal intensity (brightness) in MRI images . This effect is primarily due to the paramagnetic properties of gadolinium, which has unpaired electrons that interact with the magnetic field .

Comparison with Similar Compounds

Gadoversetamide is one of several gadolinium-based contrast agents (GBCAs) used in MRI. Similar compounds include:

- Gadopentetate Dimeglumine (Magnevist)

- Gadobenate Dimeglumine (MultiHance)

- Gadoterate Meglumine (Dotarem)

- Gadobutrol (Gadavist)

- Gadodiamide (Omniscan)

- Gadofosveset Trisodium (Ablavar)

- Gadoxetic Acid (Eovist)

Uniqueness of Gadoversetamide: Gadoversetamide is unique due to its specific chelating agent and the resulting stability and relaxivity properties. It is particularly effective in enhancing the contrast of MRI images of the brain, spine, and liver, making it a valuable tool in clinical diagnostics .

Properties

Molecular Formula |

C20H37GdN5O10 |

|---|---|

Molecular Weight |

664.8 g/mol |

IUPAC Name |

2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium |

InChI |

InChI=1S/C20H37N5O10.Gd/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2;/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33); |

InChI Key |

OKVNYJNFJCLPRF-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)O)CC(=O)O)CC(=O)O.[Gd] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

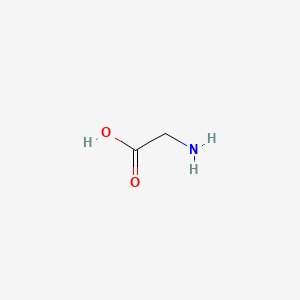

![3-(Carbamoyloxymethyl)-7-[[2-(2-furanyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10761522.png)

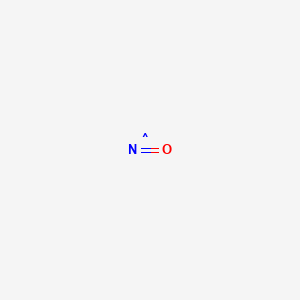

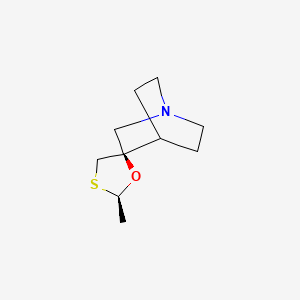

![(1S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B10761529.png)

![[2-[17-(1-Hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate](/img/structure/B10761537.png)

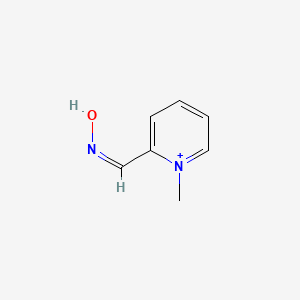

![methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10761611.png)

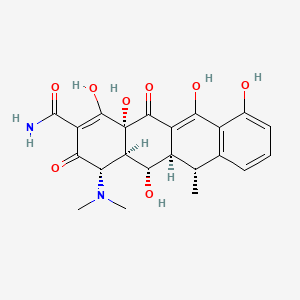

![N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10761612.png)

![(6S,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10761651.png)

![(R)-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol](/img/structure/B10761670.png)